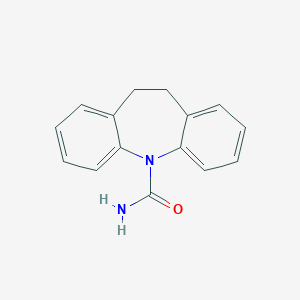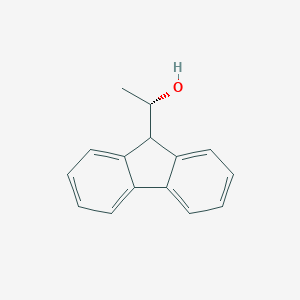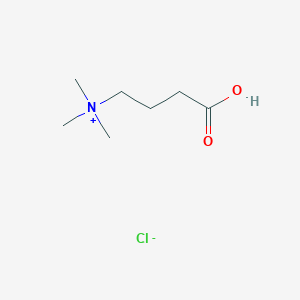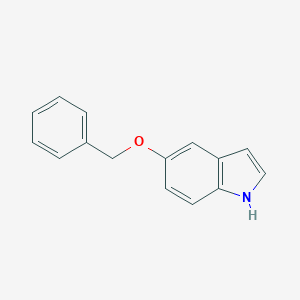
4-(Trifluoromethyl)-1,3-benzothiazole
説明
4-(Trifluoromethyl)-1,3-benzothiazole (TFMB) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a member of the benzothiazole family of compounds and is characterized by the presence of a trifluoromethyl group (-CF3) at the 4-position of the benzothiazole ring. The trifluoromethyl group is known to impart unique properties to organic compounds, including increased lipophilicity, enhanced metabolic stability, and improved pharmacokinetics.
科学的研究の応用
1. Fluorescent Probes for Sensing pH and Metal Cations
4-(Trifluoromethyl)-1,3-benzothiazole derivatives have been studied for their application in fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in detecting metal cations like magnesium and zinc. The high acidity of the fluorophenol moiety in these compounds contributes to their sensitivity and selectivity (Tanaka et al., 2001).
2. Synthesis of Benzothiazole Derivatives
Research has focused on efficient synthesis methods for 4-(Trifluoromethyl)-1,3-benzothiazole derivatives. One-pot reactions involving trifluoroacetic acid have been developed to produce these derivatives, which are significant for the creation of new pharmaceutical compounds (Feng-Yan Ge et al., 2007).
3. Aggregation-Induced Emission Luminogens
Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed for highly sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions and are suitable for detecting pH fluctuation in biosamples and neutral water samples (Kai Li et al., 2018).
4. Corrosion Inhibition
Benzothiazole derivatives, including 4-(Trifluoromethyl)-1,3-benzothiazole, have been synthesized and studied for their corrosion inhibiting effects on carbon steel. These inhibitors show higher efficiency and stability compared to other benzothiazole family inhibitors (Zhiyong Hu et al., 2016).
5. Antitumor Properties
The development of benzothiazole-based compounds for antitumor applications has been significant. These compounds exhibit selective uptake into sensitive cells and induce cell death through various mechanisms, including DNA adduct formation (T. Bradshaw et al., 2004).
6. Antibacterial and Antifungal Activities
Benzothiazole derivatives, synthesized using various methods, have shown notable antibacterial and antifungal activities against a range of microorganisms. These properties make them potential candidates for developing new antimicrobial agents (P. Sahu et al., 2011).
7. Catalytic Applications in Organic Synthesis
4-(Trifluoromethyl)-1,3-benzothiazole has been utilized in catalytic processes, including the Diels-Alder aza-reaction. Its properties as both a heterodiene and a dienophile are exploited in these synthetic methods (V. Sokolov et al., 2012).
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBYYUSDFZPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564280 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-benzothiazole | |
CAS RN |
131106-69-9 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
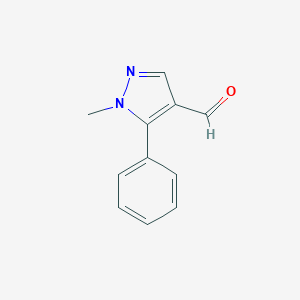
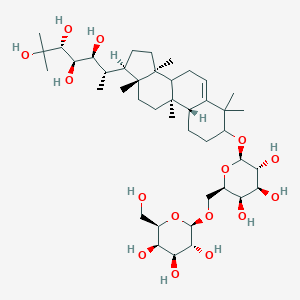
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
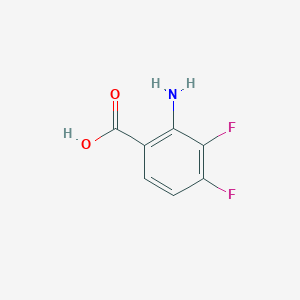
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
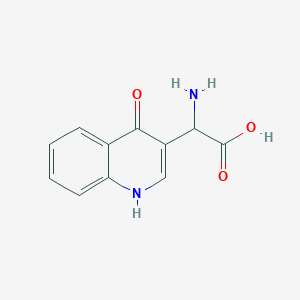
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)
